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Abstract
Picraline is a monoterpenoid indole alkaloid belonging to the akuammiline family, a class of

structurally complex natural products found predominantly in plants of the Apocynaceae family.

First isolated from Alstonia scholaris, picraline and its derivatives have garnered significant

interest within the scientific community due to their diverse and potent biological activities. This

technical guide provides an in-depth overview of picraline, focusing on its chemical properties,

natural occurrence, biosynthetic pathway, and its role as a secondary metabolite with

therapeutic potential. Key biological activities, including its interactions with opioid receptors

and sodium-glucose cotransporters, are discussed in detail. This document also includes a

compilation of quantitative bioactivity data, detailed experimental protocols for relevant assays,

and visualizations of associated signaling pathways to serve as a comprehensive resource for

researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Picraline
Picraline (IUPAC name: methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-

diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate) is a naturally

occurring alkaloid with a complex polycyclic structure.[1] As a secondary metabolite, picraline
is not directly involved in the primary growth and development of the plant but is thought to play

a role in defense mechanisms against herbivores and pathogens.[2][3][4] Its intricate chemical
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architecture has made it a challenging target for total synthesis, and its diverse

pharmacological profile has established it as a promising lead compound for drug discovery.[5]

Chemical Structure and Properties
The chemical structure of picraline is characterized by a rigid pentacyclic core, which is a

hallmark of the akuammiline alkaloids.

Table 1: Chemical Properties of Picraline

Property Value Reference

Molecular Formula C₂₃H₂₆N₂O₅

Molecular Weight 410.47 g/mol

CAS Number 2671-32-1

Appearance White powder

SMILES

CC=C1CN2C3CC1C(C45C3(N

C6=CC=CC=C64)OC2C5)

(COC(=O)C)C(=O)OC

InChI Key
DXTJMQCRVFWNBD-

FTHDSKJGSA-N

Natural Occurrence
Picraline is primarily isolated from various species of the Apocynaceae family, which is

renowned for producing a rich diversity of bioactive alkaloids. Notable plant sources of

picraline and its derivatives include:

Alstonia scholaris: The leaves and bark of this plant are a well-documented source of

picraline and related alkaloids.

Alstonia macrophylla: This species is another significant source of picraline and other

akuammiline-type alkaloids.
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Picralima nitida: The seeds of this West African tree, commonly known as "akuamma,"

contain a complex mixture of alkaloids, including picraline.

Rauvolfia volkensii and Rauvolfia oreogiton: These species have also been reported to

contain picraline and its derivatives.

Biosynthesis of Picraline
The biosynthesis of picraline is a complex enzymatic process that is characteristic of

monoterpenoid indole alkaloids. The pathway originates from the shikimate pathway, which

provides the tryptamine unit, and the methylerythritol phosphate (MEP) pathway, which

produces the iridoid precursor, secologanin.

The key steps in the biosynthesis of the akuammiline core, from which picraline is derived, are

as follows:

Strictosidine Synthesis: Tryptamine and secologanin are condensed by strictosidine

synthase (STR) to form strictosidine.

Formation of Geissoschizine: Strictosidine is deglycosylated by strictosidine-β-D-glucosidase

(SGD) to form a reactive aglycone, which is then converted to geissoschizine.

Cyclization to the Akuammiline Skeleton: The pivotal step is the oxidative cyclization of

geissoschizine. This reaction is catalyzed by a cytochrome P450 enzyme known as rhazimal

synthase (RHS), which facilitates the formation of a C7-C16 bond to produce the

intermediate, rhazimal.

Formation of Rhazimol: Rhazimal is then reduced by a rhazimal reductase (RHR) to form

rhazimol.

Tailoring Reactions: The final steps leading to picraline involve a series of tailoring

reactions, including acetylations and other modifications, catalyzed by enzymes such as

acetyltransferases. While the complete sequence of these final enzymatic steps is still under

active investigation, it is understood that these modifications of the akuammiline scaffold lead

to the structural diversity observed in this class of alkaloids.
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Biosynthesis of Picraline from Precursors.

Biological Activities and Pharmacological Role
Picraline and its derivatives exhibit a range of biological activities, making them attractive

candidates for further pharmacological investigation.

Opioid Receptor Binding
Picraline has been shown to bind to opioid receptors, which are key targets for pain

management. Its affinity for different opioid receptor subtypes varies, suggesting a potential for

developing analgesics with a unique pharmacological profile.

Table 2: Opioid Receptor Binding Affinities of Picraline

Receptor Subtype Kᵢ (μM) Reference

μ-opioid receptor 132

κ-opioid receptor 2.38

δ-opioid receptor 98.8

The interaction of picraline with opioid receptors, particularly its higher affinity for the kappa-

opioid receptor, suggests a potential role in modulating pain perception. Opioid receptors are

G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that

leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and

modulation of ion channel activity. This ultimately results in a decrease in neuronal excitability

and the inhibition of pain signal transmission.
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Opioid Receptor Signaling Pathway.
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Inhibition of Sodium-Glucose Cotransporters (SGLT)
Picraline-type alkaloids isolated from Alstonia macrophylla have demonstrated inhibitory

activity against sodium-glucose cotransporters SGLT1 and SGLT2. These transporters are

responsible for glucose reabsorption in the kidneys and intestines. SGLT2 inhibitors are an

established class of drugs for the treatment of type 2 diabetes. The discovery of natural

products with SGLT inhibitory activity opens new avenues for the development of novel

antidiabetic agents.

Table 3: SGLT Inhibitory Activity of Picraline Derivatives

Compound SGLT1 IC₅₀ (μM) SGLT2 IC₅₀ (μM) Reference

Alstiphyllanine E - -

Alstiphyllanine F - -

10-Methoxy-N(1)-

methylburnamine-17-

O-veratrate

4.0 0.5

Alstiphyllanine D 5.0 2.0

Note: Specific IC₅₀ values for Alstiphyllanine E and F were described as "moderate" in the

source but not quantified.

Inhibition of SGLT2 in the proximal tubules of the kidneys leads to a reduction in glucose

reabsorption, resulting in increased urinary glucose excretion and a lowering of blood glucose

levels. Downstream signaling effects of SGLT2 inhibition are multifaceted and contribute to

cardiovascular and renal protective benefits. These include modulation of pathways such as

AMPK and SIRT1, leading to reduced inflammation and oxidative stress.
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SGLT2 Inhibition Signaling Pathway.

Anticancer Activity
Several studies have reported the potential antitumor effects of picraline and related alkaloids.

These compounds have been shown to induce cell cycle arrest and apoptosis in various

cancer cell lines. For instance, alkaloids from Alstonia species have demonstrated cytotoxic
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activity against human lung cancer cell lines. The exact mechanisms of action are still under

investigation but may involve the modulation of key signaling pathways involved in cell

proliferation and survival.

Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of picraline, as

well as for key in vitro bioassays.

Extraction and Isolation of Picraline from Alstonia
macrophylla
This protocol is adapted from methods described for the isolation of alkaloids from Alstonia

species.

Plant Material Preparation: Air-dry the leaves of Alstonia macrophylla at room temperature

for several days, then grind into a fine powder.

Extraction: Macerate the powdered plant material in 95% ethanol at room temperature for 3-

5 days with occasional stirring. Decant the ethanol extract and concentrate it using a rotary

evaporator.

Acid-Base Extraction:

Suspend the concentrated ethanolic extract in 3% (w/v) tartaric acid with continuous

stirring.

Filter the acidic solution to remove non-alkaloidal precipitates.

Basify the filtrate to pH 9-10 with ammonium hydroxide.

Extract the aqueous basic solution multiple times with chloroform.

Purification:

Combine the chloroform extracts and concentrate under reduced pressure to obtain the

crude alkaloid mixture.
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Subject the crude extract to column chromatography on silica gel.

Elute the column with a gradient of chloroform and methanol.

Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions

containing picraline.

Further purification can be achieved by preparative TLC or High-Performance Liquid

Chromatography (HPLC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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